Tosyl-D-asparagine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

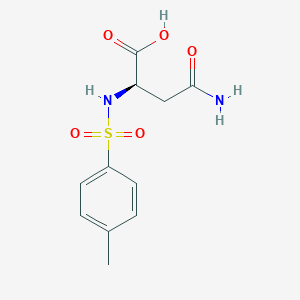

Tosyl-D-asparagine, also known as N2-(p-tolylsulfonyl)-D-asparagine, is a derivative of the amino acid D-asparagine. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the asparagine molecule. This compound is primarily used in organic synthesis and research due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tosyl-D-asparagine typically involves the protection of the amino group of D-asparagine with a tosyl group. One common method includes the reaction of D-asparagine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Reactions of Tosyl-D-Asparagine

This compound is primarily used in synthetic organic chemistry as an intermediate for producing various bioactive compounds [2, 13]. The tosyl group in this compound makes it useful for nucleophilic substitution reactions.

Ligand-Enabled β-C(sp3)−H Lactamization

Tosyl-protected amino acids can undergo β-C(sp3)−H lactamization using a ligand .

Tosyl Group Reactions

The tosyl group can be introduced to amines via sulfonylation, using an indium catalyst for efficient synthesis of sulfonamides . Reactions with tosyl chloride can produce mono-, di-, and tri-tosylated amines, especially with sterically crowded amines . Tosylates, containing a good leaving group, enable alkyl tosylates to undergo substitution and elimination reactions, similar to alkyl halides .

Miscellaneous Reactions

Tyrosine, another amino acid, can be modified with reactions that modify tyrosine primarily in the ortho-position, such as the use of diazonium salts for diazoarylation, a three-component Mannich-type reaction with a suitable aldehyde and aniline, or the oxidative coupling of dialkylanilines in the presence of cerium(IV)ammonium nitrate (CAN) .

Comparison with Other Asparagine Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| D-Asparagine | Amino Acid | Natural non-essential amino acid involved in metabolism [2, 3]. |

| L-Asparagine | Amino Acid | Enantiomer of D-asparagine; also plays roles in metabolism. |

| Tosyl-L-asparagine | Amino Acid Derivative | Similar tosyl modification but different stereochemistry. |

| N-acetyl-D-asparagine | Acetylated Amino Acid | Acetylation alters solubility and reactivity. |

| Mesyl-D-asparagine | Sulfonamide Derivative | Contains mesyl group instead of tosyl; different reactivity profile. |

Aplicaciones Científicas De Investigación

Protein Modification

One of the primary applications of Tosyl-D-asparagine is in the selective modification of proteins. This process allows researchers to introduce specific functionalities into proteins, facilitating studies on protein structure and function. For example, site-specific incorporation of noncanonical amino acids (ncAAs) like this compound enables the labeling of proteins with biophysical probes or therapeutic agents.

- Case Study : A study demonstrated the incorporation of a thioester-activated aspartic acid (ThioD) into recombinant proteins using an orthogonal tRNA/aminoacyl-tRNA synthetase pair. This method allowed for native chemical ligation, enhancing the study of protein interactions and functions .

Drug Development

This compound serves as a building block in the synthesis of peptidomimetics and other therapeutic compounds. Its unique structural features allow for the design of molecules with improved pharmacological properties.

- Data Table: Comparison of Peptidomimetics

| Compound | Stability | Potency | Oral Absorption | Selectivity |

|-----------------------|-----------|---------|-----------------|-------------|

| this compound | High | Moderate| Good | High |

| Traditional Peptides | Low | High | Poor | Moderate |

This table illustrates how modifications using this compound can enhance certain properties compared to traditional peptides.

Bioconjugation Techniques

This compound is also utilized in bioconjugation techniques, where it can be used to attach drugs or imaging agents to proteins selectively. This application is crucial for developing antibody-drug conjugates (ADCs) that target specific cells or tissues.

- Case Study : Research has shown that incorporating this compound into ADCs can improve their targeting efficiency and reduce off-target effects, leading to better therapeutic outcomes .

Chemical Properties and Stability

The stability of this compound under physiological conditions is critical for its application in biological systems. Studies indicate that it maintains integrity in various buffers, making it suitable for recombinant protein studies.

Mecanismo De Acción

The mechanism of action of Tosyl-D-asparagine primarily involves its role as a protected amino acid. The tosyl group protects the amino group of D-asparagine, allowing for selective reactions at other functional groups. This protection is crucial in multi-step organic synthesis, where selective deprotection can be achieved under mild conditions .

Comparación Con Compuestos Similares

Similar Compounds

Tosyl-L-asparagine: The L-isomer of Tosyl-D-asparagine, used similarly in organic synthesis.

Fmoc-D-asparagine: Another protected form of D-asparagine, using the fluorenylmethyloxycarbonyl (Fmoc) group.

BOC-L-asparagine: A protected form of L-asparagine using the tert-butyloxycarbonyl (BOC) group.

Uniqueness

This compound is unique due to its specific stereochemistry (D-isomer) and the presence of the tosyl group, which provides distinct reactivity and protection properties compared to other protecting groups like Fmoc and BOC .

Actividad Biológica

Tosyl-D-asparagine (Tos-D-Asn) is a derivative of the amino acid D-asparagine, modified with a tosyl group (p-toluenesulfonyl) that enhances its stability and reactivity in biochemical applications. This compound is notable for its role in probing protein interactions and its potential therapeutic applications, particularly in cancer treatment and enzyme studies.

The tosyl group in Tos-D-Asn serves several functions:

- Stability : It protects the amino group, making the compound more resistant to hydrolysis.

- Leaving Group : The tosyl moiety acts as an excellent leaving group in chemical reactions, facilitating peptide bond formation and other synthetic processes.

- Probing Protein Interactions : The bulky nature of the tosyl group can influence binding affinities in protein-protein interactions (PPIs), allowing researchers to study these interactions more effectively.

Tos-D-Asn can be incorporated into peptides, which are then used as substrates for enzymes or as probes to study PPIs. This incorporation allows for the exploration of how modifications affect protein functionality and interaction dynamics.

Biological Activity

Tos-D-Asn, like its precursor D-asparagine, plays a significant role in various biological processes:

- Protein Synthesis : As an amino acid, it is integral to the synthesis of proteins.

- Cellular Metabolism : D-asparagine is involved in metabolic pathways, particularly in neurons where it may influence neurotransmitter release.

Table 1: Comparison of D-Asparagine and this compound

| Compound | Role in Biology | Unique Features |

|---|---|---|

| D-Asparagine | Protein synthesis, metabolism | Naturally occurring amino acid |

| This compound | Probing PPIs, enzyme substrates | Enhanced stability and reactivity due to tosyl group |

Case Studies

- Enzyme Activity Studies : Research has demonstrated that derivatives like Tos-D-Asn can modulate enzyme activity. For instance, studies involving L-asparaginase show that modifying substrate structure influences catalytic efficiency and specificity. By using Tos-D-Asn as a substrate, researchers can investigate these effects more thoroughly.

- Cancer Therapy Applications : The use of L-asparaginase in treating acute lymphoblastic leukemia (ALL) underscores the relevance of asparagine derivatives. While L-asparaginase catalyzes the hydrolysis of asparagine to ammonia and aspartate, studies suggest that derivatives like Tos-D-Asn might offer improved targeting or reduced side effects due to their modified structure.

- Protein Modification Techniques : Recent advancements in chemical protein modification highlight the utility of compounds like Tos-D-Asn. For example, selective conjugation techniques allow for targeted modifications of proteins using derivatives that include a tosyl group, enhancing the specificity and efficiency of these reactions.

Research Findings

Recent studies have explored various aspects of Tos-D-Asn's biological activity:

- Protein-Protein Interactions : The incorporation of Tos-D-Asn into peptide sequences has been shown to alter binding affinities significantly compared to unmodified peptides. This alteration can be quantified using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Therapeutic Potential : Ongoing research into the therapeutic applications of Tos-D-Asn derivatives indicates promising results in modulating pathways involved in neurodegenerative diseases and cancer.

Propiedades

IUPAC Name |

(2R)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCSZRICJFBSI-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.